Atg4B Autophagy Inhibition: 2-Methyl Comparator Establishes Low-Micromolar Baseline; 2‑Ethyl Predicted to Modulate Potency via Lipophilic Extension
In the absence of a direct experimental IC₅₀ for 446829‑83‑0, the closest structurally validated comparator is the 2‑methyl analog (CAS 446829‑82‑9, Compound 1 in the Endo et al. study), which exhibited an Atg4B IC₅₀ of 10 µM in an in vitro LC3‑GST cleavage assay [REFS‑1]. Molecular docking shows that the 2‑alkyl substituent occupies a hydrophobic sub‑pocket adjacent to the catalytic Cys74 residue; extending the chain from methyl to ethyl increases calculated clogP by approximately 0.5 log units, which is anticipated to enhance hydrophobic occupancy but may also introduce steric penalty depending on pocket dimensions [REFS‑1]. The 2‑methyl analog additionally demonstrated functional autophagy inhibition in A549 lung cancer cells, where co‑treatment with tamoxifen or cisplatin promoted apoptotic cell death and restored cisplatin sensitivity in resistant cells [REFS‑1]. This functional profile provides a quantitative framework for evaluating the 2‑ethyl derivative in parallel Atg4B biochemical and cellular autophagy flux assays.
| Evidence Dimension | Atg4B inhibitory potency (in vitro LC3‑GST cleavage assay) |
|---|---|
| Target Compound Data | No direct experimental IC₅₀ available; predicted to occupy same catalytic pocket as 2‑methyl analog with altered lipophilicity (clogP ≈ 0.5 vs. ≈ 0.0 for 2‑methyl) |
| Comparator Or Baseline | 2‑Methyl‑5‑oxo‑5H‑[1,3,4]thiadiazolo[3,2‑a]pyrimidine‑6‑carboxylic acid (CAS 446829‑82‑9): IC₅₀ = 10 µM |
| Quantified Difference | 2‑Methyl IC₅₀ = 10 µM; 2‑ethyl value unknown but predicted to be within one log unit based on SAR |
| Conditions | In vitro fluorogenic LC3‑GST cleavage assay using recombinant human Atg4B; functional autophagy inhibition validated in A549 lung cancer cells |
Why This Matters
Establishes the 2‑ethyl scaffold as a structurally justified candidate for Atg4B‑targeted medicinal chemistry optimization, with a direct comparator IC₅₀ for benchmark comparison [REFS‑1].
- [1] Endo S, Uchibori M, Suyama M, et al. Novel Atg4B inhibitors potentiate cisplatin therapy in lung cancer cells through blockade of autophagy. Computational Toxicology. 2019;12:100095. DOI: 10.1016/j.comtox.2019.100095. View Source
